(R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13495835
InChI: InChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H/t5-;/m1./s1
SMILES: C1=COC(=C1)C(CO)N.Cl
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60 g/mol

(R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC13495835

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride -

Specification

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
IUPAC Name (2R)-2-amino-2-(furan-2-yl)ethanol;hydrochloride
Standard InChI InChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H/t5-;/m1./s1
Standard InChI Key GCJZMVDWTJHFJU-NUBCRITNSA-N
Isomeric SMILES C1=COC(=C1)[C@@H](CO)N.Cl
SMILES C1=COC(=C1)C(CO)N.Cl
Canonical SMILES C1=COC(=C1)C(CO)N.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(R)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride consists of a furan ring substituted at the 2-position with a chiral carbon bearing amino and hydroxyl groups. The hydrochloride salt enhances stability and solubility compared to the free base. The furan ring contributes to electron-rich aromaticity, while the amino and hydroxyl groups enable hydrogen bonding and electrophilic interactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₀ClNO₂
Molecular Weight177.63 g/mol
SolubilityWater, methanol, ethanol
ChiralityR-configuration
Key Functional GroupsFuran, amine, hydroxyl, chloride

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride is typically achieved through a sequence involving chlorination, condensation, and hydrogenation. A patent-published route (EP0435840A2) outlines the following steps :

  • Chlorination of Acetylfuran:
    2-Acetylfuran is chlorinated in chloroform under controlled conditions to yield 2-chloroacetylfuran.

  • Condensation with Hexamethylenetetramine (HMTA):
    The chlorinated product reacts with HMTA and tetrabutylammonium bromide (TBAB) to form a hexamethylenetetramine salt.

  • Acid Hydrolysis:
    Treatment with hydrochloric acid generates 2-(2-furyl)aminomethylketone hydrochloride.

  • Catalytic Hydrogenation:
    Hydrogenation using Raney nickel in aqueous methanol reduces the ketone to the corresponding alcohol, yielding the free base.

  • Salt Formation:
    The free base is treated with HCl to produce the hydrochloride salt.

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield
ChlorinationCl₂, CHCl₃, <35°C~50%
HMTA CondensationHMTA, TBAB, 16 hr stirring70–75%
HydrogenationH₂, Raney Ni, 3.5 kg/cm²60–65%

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound’s amine and hydroxyl groups participate in nucleophilic reactions, enabling derivatization:

  • Acylation: Reacts with acetic anhydride to form acetamide derivatives.

  • Schiff Base Formation: Condenses with aldehydes or ketones to generate imine linkages.

  • Salt Exchange: The hydrochloride salt can be converted to other salts (e.g., sulfate) via metathesis.

Stability Considerations

The furan ring is sensitive to strong acids, which can induce ring-opening reactions. Storage under inert conditions is recommended to prevent degradation .

Biological Activity and Applications

Antimicrobial Properties

(R)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride exhibits activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 16–32 µg/ml). The furan moiety enhances membrane permeability, while the amino alcohol moiety disrupts enzymatic processes.

Enzyme Inhibition

Studies on analogous furan derivatives demonstrate inhibitory effects on:

  • Dengue Virus NS2B-NS3 Protease: Disrupts viral replication .

  • E. coli MurA Transferase: Interferes with peptidoglycan biosynthesis .

Table 3: Bioactivity Profile of Furan-Containing Analogues

Target EnzymeIC₅₀ (µM)Mechanism
Dengue NS2B-NS3 Protease12.4Competitive inhibition
E. coli MurA8.7Substrate analog binding

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=C furan), 1050 cm⁻¹ (C–O alcohol).

  • ¹H NMR (D₂O): δ 7.6 (d, 1H, furan H-5), 6.4 (m, 2H, furan H-3/H-4), 4.1 (q, 1H, CH–NH₂), 3.8 (t, 2H, CH₂–OH).

Chromatographic Methods

  • HPLC: Retention time of 6.2 min on a C18 column (acetonitrile/water, 70:30).

  • Chiral Resolution: Separated using a Chiralpak AD-H column (heptane/ethanol, 90:10).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to oxazolidine derivatives, which are explored as herbicide antidotes and antimicrobial agents .

Asymmetric Catalysis

Its chiral center makes it a ligand candidate in transition metal catalysis for enantioselective synthesis.

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